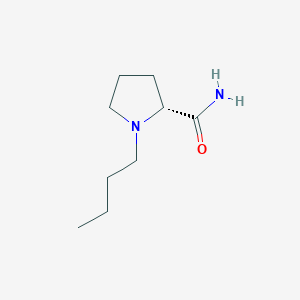
(R)-1-Butylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Butylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a butyl group and a carboxamide functional group. The ®-configuration indicates the specific stereoisomer of the compound, which can have significant implications for its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Butylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides or other butylating agents.
Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester precursor to the carboxamide using reagents such as ammonia or amines.
Industrial Production Methods: Industrial production of ®-1-Butylpyrrolidine-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: ®-1-Butylpyrrolidine-2-carboxamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the butyl chain are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
®-1-Butylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of ®-1-Butylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
相似化合物的比较
Pyrrolidine: A simpler analog without the butyl and carboxamide groups.
Proline: An amino acid with a pyrrolidine ring, but with different substituents.
Pyrrolidine-2,5-dione: A derivative with a different functional group arrangement.
Uniqueness: ®-1-Butylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
(2R)-1-butylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-6-11-7-4-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)/t8-/m1/s1 |
InChI 键 |
DUWFKLLOEYCHRL-MRVPVSSYSA-N |
手性 SMILES |
CCCCN1CCC[C@@H]1C(=O)N |
规范 SMILES |
CCCCN1CCCC1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


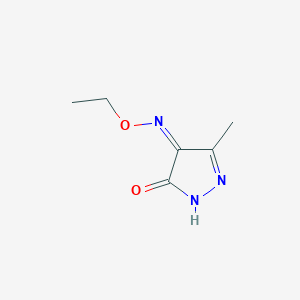
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)

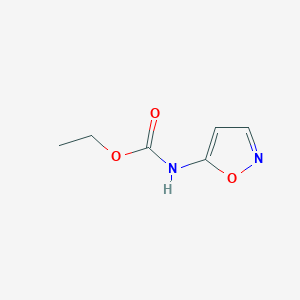
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)

![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
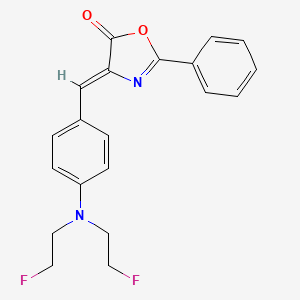
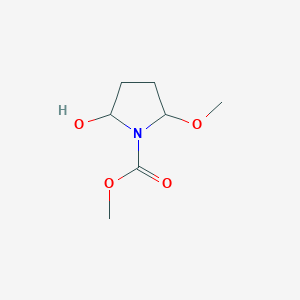
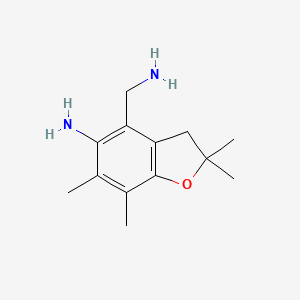
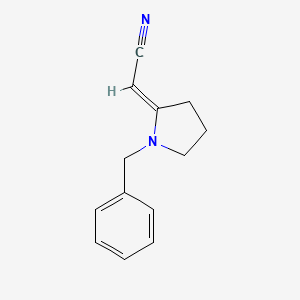
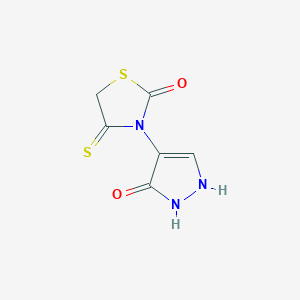
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
